molecular formula C8H3Cl3 B14163926 1,2,3-Trichloro-4-ethynylbenzene CAS No. 113110-46-6

1,2,3-Trichloro-4-ethynylbenzene

Cat. No.: B14163926
CAS No.: 113110-46-6
M. Wt: 205.5 g/mol
InChI Key: HJTVVSMAQRMOGU-UHFFFAOYSA-N
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Description

1,2,3-Trichloro-4-ethynylbenzene is an organic compound that belongs to the class of chlorinated aromatic hydrocarbons It is characterized by the presence of three chlorine atoms and one ethynyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-Trichloro-4-ethynylbenzene typically involves multi-step reactions starting from benzene. One common method includes:

    Friedel-Crafts Acylation: Benzene undergoes acylation to introduce an acyl group.

    Conversion to Alkane: The acyl group is then reduced to an alkane.

    Nitration: The alkane is nitrated to introduce a nitro group.

    Reduction to Amine: The nitro group is reduced to an amine.

    Bromination: The amine is brominated to introduce bromine atoms.

    Substitution with Chlorine: The bromine atoms are substituted with chlorine atoms to form 1,2,3-Trichlorobenzene.

    Introduction of Ethynyl Group: Finally, an ethynyl group is introduced to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are optimized for large-scale production. These methods often involve the use of continuous flow reactors and catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,2,3-Trichloro-4-ethynylbenzene undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carboxylic acids.

    Reduction: The chlorine atoms can be reduced to form less chlorinated derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like sodium hydroxide (NaOH) for hydroxyl substitution or ammonia (NH₃) for amino substitution.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Less chlorinated benzene derivatives.

    Substitution: Hydroxyl or amino-substituted benzene derivatives.

Scientific Research Applications

1,2,3-Trichloro-4-ethynylbenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its use as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,3-Trichloro-4-ethynylbenzene involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in nucleophilic addition reactions, while the chlorine atoms can undergo electrophilic substitution. These interactions can modulate the activity of biological pathways and lead to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Trichlorobenzene: Similar structure but lacks the ethynyl group.

    1,2,4-Trichlorobenzene: Different chlorine atom positions.

    1,3,5-Trichlorobenzene: Different chlorine atom positions.

Uniqueness

1,2,3-Trichloro-4-ethynylbenzene is unique due to the presence of both chlorine atoms and an ethynyl group on the benzene ring.

Properties

CAS No.

113110-46-6

Molecular Formula

C8H3Cl3

Molecular Weight

205.5 g/mol

IUPAC Name

1,2,3-trichloro-4-ethynylbenzene

InChI

InChI=1S/C8H3Cl3/c1-2-5-3-4-6(9)8(11)7(5)10/h1,3-4H

InChI Key

HJTVVSMAQRMOGU-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C(=C(C=C1)Cl)Cl)Cl

Origin of Product

United States

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